TCA Cycle Biosynthetic Origin vs Shikimate Pathway
4-Hydroxy-3-nitrosobenzamide forms a well-characterized 3:1 (ligand:Fe) chelate, tris(4-hydroxy-3-nitrosobenzamidato)ferrate(II), which is the dominant species recovered from *Streptomyces* cultures. In contrast, 4-hydroxybenzamide (lacking the nitroso group) does not form an isolable iron complex under identical conditions. The ferrous chelate exhibits a characteristic absorption maximum at 420 nm (ε ≈ 4.2 × 10³ M⁻¹ cm⁻¹), whereas the free ligand shows λmax at 310 nm (ε ≈ 3.8 × 10³ M⁻¹ cm⁻¹) [1]. This distinct optical shift enables real‑time monitoring of iron binding without interference from other benzamide derivatives.
| Evidence Dimension | Iron(II) chelation stoichiometry and UV‑Vis absorption |
|---|---|
| Target Compound Data | Fe(4‑hydroxy‑3‑nitrosobenzamide)₃; λmax = 420 nm (ε ≈ 4.2 × 10³ M⁻¹ cm⁻¹) |
| Comparator Or Baseline | 4-Hydroxybenzamide: no isolable Fe complex; λmax < 280 nm (non‑chelating) |
| Quantified Difference | Chelation enables a >140 nm bathochromic shift with hyperchromicity; comparator produces no Fe‑dependent spectral response. |
| Conditions | Fe(NH₄)₂(SO₄)₂ in aqueous buffer (pH 6.0), ligand:Fe ratio 3:1, extraction into ethyl acetate; UV‑Vis recorded in methanol. |
Why This Matters
The unambiguous spectrophotometric detection of iron chelation allows researchers to quantify metal‑binding activity directly and to screen for competitive inhibitors without interference from non‑nitroso benzamides.
- [1] Cone MC, Melville CR, Carney JR, Gore MP, Gould SJ. 4-Hydroxy-3-nitrosobenzamide and its ferrous chelate from Streptomyces murayamaensis. Tetrahedron. 1995;51(11):3095-3102. doi:10.1016/0040-4020(95)00071-F. View Source
